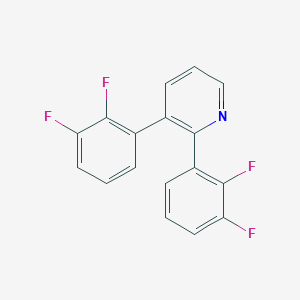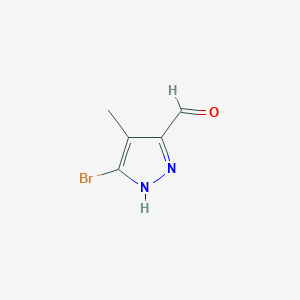
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of anthraquinone derivatives followed by the introduction of the dioxopentan-3-yl group through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye synthesis and as intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione
- 2,3-Dichloro-1,4-naphthoquinone
- 4a,6,7,8a-Tetrachloro-1,4-methanonaphthalene-5,8-dione
Uniqueness
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both chloro and dioxopentan-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
89607-90-9 |
|---|---|
Fórmula molecular |
C19H13ClO6 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
2-chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H13ClO6/c1-7(21)11(8(2)22)12-15(20)19(26)14-13(18(12)25)16(23)9-5-3-4-6-10(9)17(14)24/h3-6,11,25-26H,1-2H3 |
Clave InChI |
MQQNBXNCJKIPAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C2=C(C(=C1Cl)O)C(=O)C3=CC=CC=C3C2=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


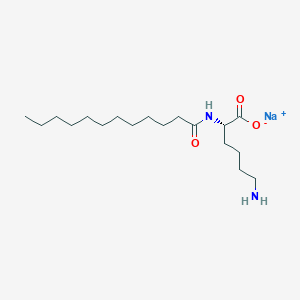
![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
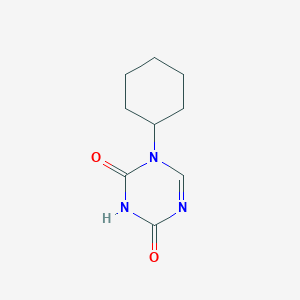


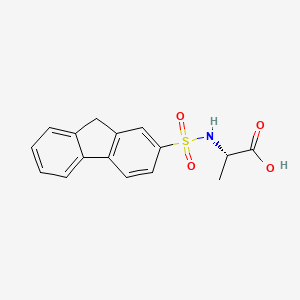
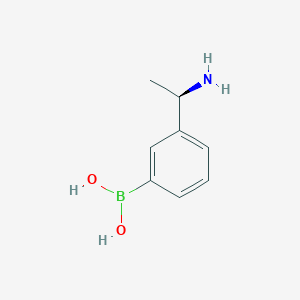
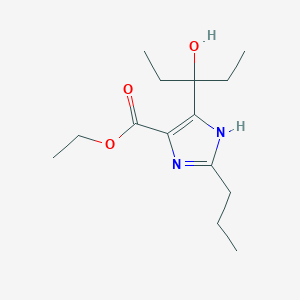
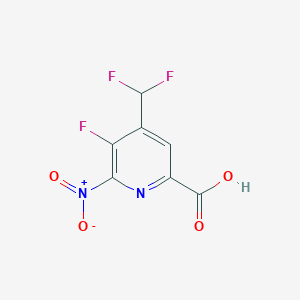
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)

